molecular formula C20H19ClN2O2S B11419476 5-benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one

5-benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one

Cat. No.: B11419476
M. Wt: 386.9 g/mol
InChI Key: OWSMUHWTSGNRAY-UHFFFAOYSA-N
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Description

5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenoxyethyl group, and a methyl group attached to a dihydropyrimidinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be achieved through a multi-step process involving the following key steps:

Mechanism of Action

The mechanism of action of 5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

The uniqueness of 5-BENZYL-2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

5-benzyl-2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H19ClN2O2S/c1-14-18(13-15-5-3-2-4-6-15)19(24)23-20(22-14)26-12-11-25-17-9-7-16(21)8-10-17/h2-10H,11-13H2,1H3,(H,22,23,24)

InChI Key

OWSMUHWTSGNRAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCCOC2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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